molecular formula C21H15ClF4N4O3 B3026279 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide

4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide

Cat. No.: B3026279
M. Wt: 486.8 g/mol
InChI Key: FNHKPVJBJVTLMP-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regorafenib-13C-d3 is intended for use as an internal standard for the quantification of regorafenib by GC- or LC-MS. Regorafenib is an orally bioavailable multi-kinase inhibitor with anticancer activity. It inhibits RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ with IC50 values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively. Regorafenib also inhibits B-RAF, VEGFR3, FGFR, and Tie2 (IC50s = 28, 46, 202, and 311 nM, respectively) as well as other kinases. In vivo, regorafenib (10 mg/kg) reduces tumor size in the MDA-MB-231 breast and 786-O renal cancer mouse xenograft models. It also reduces tumor microvessel area and inhibits tumor growth in a panel of mouse xenograft models. Formulations containing regorafenib have been used in the treatment of advanced gastrointestinal stromal tumors and metastatic colorectal cancer.

Mechanism of Action

Target of Action

Regorafenib-13C,d3, also known as “4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide”, is a multi-kinase inhibitor . It primarily targets various protein kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . These targets include RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5, Abl, and CSF1R .

Mode of Action

Regorafenib-13C,d3 interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This inhibition results in the blockage of tumor angiogenesis, oncogenesis, and maintenance of the tumor microenvironment .

Biochemical Pathways

Regorafenib-13C,d3 affects multiple biochemical pathways due to its multi-kinase inhibition. For instance, it inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . It also impacts the pentose phosphate pathway (PPP), which is essential for cell growth and survival .

Pharmacokinetics

Studies on regorafenib suggest that it is orally bioavailable and its absorption and elimination may be influenced by factors such as food intake and liver function .

Result of Action

The inhibition of multiple kinases by Regorafenib-13C,d3 leads to a decrease in tumor growth and angiogenesis . It is used for the treatment of metastatic colorectal cancer (CRC), unresectable, locally advanced, or metastatic gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) who have been previously treated with specific therapies .

Action Environment

The action, efficacy, and stability of Regorafenib-13C,d3 can be influenced by various environmental factors. For instance, the presence of certain metabolizing enzymes in the liver can affect its bioavailability and efficacy . Additionally, factors such as pH and the presence of other drugs can also influence its stability and action .

Biochemical Analysis

Biochemical Properties

Regorafenib-13C,d3 plays a crucial role in biochemical reactions by inhibiting multiple kinases involved in various cellular processes. It interacts with enzymes such as RET, C-RAF, VEGFR2, c-Kit, VEGFR1, and PDGFRβ, with IC50 values of 1.5, 2.5, 4.2, 7, 13, and 22 nM, respectively . Additionally, it inhibits B-RAF, VEGFR3, FGFR, and Tie2 with IC50 values of 28, 46, 202, and 311 nM, respectively . These interactions are essential for its role in inhibiting tumor growth and angiogenesis.

Cellular Effects

Regorafenib-13C,d3 affects various types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, such as the VEGFR and PDGFR pathways, which are crucial for angiogenesis and tumor growth . This compound also impacts gene expression and cellular metabolism by modulating the activity of multiple kinases involved in these processes . In hepatocellular carcinoma (HCC) cells, Regorafenib-13C,d3 has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, Regorafenib-13C,d3 exerts its effects by binding to and inhibiting multiple kinases involved in oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It inhibits the activity of kinases such as RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAF V600E, SAPK2, PTK5, Abl, and CSF1R . These interactions result in the inhibition of tumor cell proliferation, angiogenesis, and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Regorafenib-13C,d3 change over time. The compound is stable under recommended storage conditions and has a shelf life of at least four years . Over time, Regorafenib-13C,d3 has been shown to maintain its inhibitory effects on tumor growth and angiogenesis in various in vitro and in vivo models . Long-term studies have demonstrated its ability to reduce tumor size and inhibit tumor microvessel area in mouse xenograft models .

Dosage Effects in Animal Models

The effects of Regorafenib-13C,d3 vary with different dosages in animal models. In vivo studies have shown that a dosage of 10 mg/kg of Regorafenib-13C,d3 significantly reduces tumor size in mouse xenograft models . Higher doses have been associated with increased toxicity and adverse effects, such as hepatotoxicity and hand-foot skin reaction . It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Regorafenib-13C,d3 is involved in various metabolic pathways, including the pentose phosphate pathway (PPP) and the PI3K/AKT signaling pathway . In hepatocellular carcinoma (HCC) cells, Regorafenib-13C,d3 has been shown to regulate the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP . This regulation affects the levels of NADPH and the oxidative stress response in cells, contributing to the compound’s anticancer effects .

Transport and Distribution

Regorafenib-13C,d3 is transported and distributed within cells and tissues through various mechanisms. It is highly bound to human plasma proteins (99.5%) and undergoes enterohepatic circulation . The compound is metabolized by CYP3A4 and UGT1A9, resulting in the formation of active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) . These metabolites have similar pharmacological activity and contribute to the overall effects of Regorafenib-13C,d3 .

Subcellular Localization

The subcellular localization of Regorafenib-13C,d3 is influenced by its interactions with various kinases and transporters. It is primarily localized in the cytoplasm, where it inhibits the activity of membrane-bound and intracellular kinases . The compound’s localization is essential for its ability to modulate cell signaling pathways and exert its anticancer effects .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1+1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-KQORAOOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide
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4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide
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4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide
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4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide

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